
CyPPA
概要
準備方法
合成ルートと反応条件
シクロヘキシル-[2-(3,5-ジメチル-ピラゾール-1-イル)-6-メチル-ピリミジン-4-イル]-アミンの合成には、複数のステップが必要です反応条件は、通常、ジメチルスルホキシド (DMSO) などの溶媒と触媒の使用を伴い、プロセスを促進します .
工業的生産方法
シクロヘキシル-[2-(3,5-ジメチル-ピラゾール-1-イル)-6-メチル-ピリミジン-4-イル]-アミンの工業的生産は、同様の合成ルートに従いますが、より大規模に行われます。 プロセスは、より高い収率と純度のために最適化されており、精製には、多くの場合、高速液体クロマトグラフィー (HPLC) などの高度な技術が使用されます .
化学反応の分析
反応の種類
シクロヘキシル-[2-(3,5-ジメチル-ピラゾール-1-イル)-6-メチル-ピリミジン-4-イル]-アミンは、以下を含む様々な化学反応を起こします。
酸化: この反応は、過酸化水素などの酸化剤によって促進されます。
還元: 還元反応は、通常、水素化ホウ素ナトリウムなどの還元剤を伴います。
一般的な試薬と条件
酸化: 水性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元はアミン誘導体を生成する可能性があります .
科学的研究の応用
Neuropharmacological Applications
CyPPA has demonstrated significant effects on neuronal activity and inflammation, making it a candidate for therapeutic interventions in neurological disorders.
Modulation of Microglial Activity
Research indicates that this compound modulates inflammatory responses in microglial cells. In a study involving lipopolysaccharide (LPS)-induced systemic inflammation, this compound administration reduced the expression of pro-inflammatory cytokines such as TNFα and IL6 in cultured microglia. This suggests its potential as a therapeutic agent in conditions characterized by neuroinflammation, such as Alzheimer's disease and multiple sclerosis .
Study | Findings | Implications |
---|---|---|
NCBI Study (2022) | This compound reduced LPS-induced cytokine expression in microglia | Potential treatment for neuroinflammatory diseases |
PubMed Study (2012) | Attenuated hyperactivity and stereotypic behaviors in animal models | Possible application in ADHD and related disorders |
Effects on Dopaminergic Neurons
This compound has been shown to influence the excitability of dopaminergic neurons. In experiments with midbrain slices from mice, this compound decreased spontaneous firing rates and prolonged afterhyperpolarization periods in these neurons. Such effects could be beneficial for treating conditions like Parkinson's disease, where dopaminergic signaling is disrupted .
Metabolic Applications
Beyond its neuropharmacological effects, this compound also plays a role in metabolic regulation.
Activation of Metabolic Pathways
Recent studies have indicated that this compound can alter peripheral metabolic pathways, leading to increased energy turnover and heat production in brown adipose tissue (BAT). This effect was observed during experiments designed to assess its impact on metabolic responses in mice . The potential implications for obesity treatment and metabolic syndrome are significant.
Study | Findings | Implications |
---|---|---|
NCBI Study (2022) | Induced short hyperthermia via increased energy turnover | Potential use in obesity management |
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound across different domains:
Neuroinflammation Case Study
In a controlled study of mice subjected to LPS-induced inflammation, administration of this compound resulted in a marked decrease in the levels of inflammatory markers compared to controls. This reinforces the notion that SK channel modulation can serve as an effective strategy for mitigating neuroinflammatory responses .
Behavioral Studies
In behavioral assessments involving methylphenidate-induced hyperactivity, this compound was found to reduce both hyperactivity and stereotypic behaviors significantly. These findings suggest its utility in managing symptoms associated with attention-deficit/hyperactivity disorder (ADHD) and similar conditions .
作用機序
シクロヘキシル-[2-(3,5-ジメチル-ピラゾール-1-イル)-6-メチル-ピリミジン-4-イル]-アミンは、小コンダクタンスカルシウム活性化カリウムチャネル、特にSK2とSK3サブタイプを選択的に調節することにより、その効果を発揮します。これは、アパミン感受性アフターハイパーポラリゼーションの持続時間を延長し、神経細胞の興奮性を低下させます。 この調節は、ドーパミン放出に影響を与え、過剰ドーパミン作動性行動を抑制する可能性があります .
類似の化合物との比較
類似の化合物
アパミン: 小コンダクタンスカルシウム活性化カリウムチャネルも標的としますが、選択性が異なります。
TRAM-34: 別のカリウムチャネルモジュレーターですが、中間コンダクタンスカルシウム活性化カリウムチャネルを標的としています.
独自性
シクロヘキシル-[2-(3,5-ジメチル-ピラゾール-1-イル)-6-メチル-ピリミジン-4-イル]-アミンは、SK2およびSK3チャネルを選択的に調節するという点で独自であり、これは、アパミンやTRAM-34など、異なる選択性プロファイルを持つ他の化合物とは異なります .
類似化合物との比較
Similar Compounds
Apamin: A peptide that also targets small conductance calcium-activated potassium channels but with different selectivity.
Uniqueness
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine is unique in its selective modulation of SK2 and SK3 channels, which distinguishes it from other compounds like apamin and TRAM-34 that have different selectivity profiles .
生物活性
CyPPA (cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine) is a compound recognized for its role as a positive modulator of small conductance calcium-activated potassium (SK) channels, particularly SK3 and SK2. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications for neurological research.
This compound selectively enhances the activity of SK channels, which are crucial in regulating neuronal excitability and neurotransmitter release. The compound has been shown to:
- Increase Calcium Sensitivity : this compound enhances the apparent calcium sensitivity of SK3 channels with an EC50 of 5 µM and SK2 channels with an EC50 of 13 µM, while having minimal effects on SK1 and IK channels .
- Modulate Dopaminergic Activity : In midbrain slices from rodents, this compound reduces the spontaneous firing rate of dopaminergic neurons and prolongs the medium afterhyperpolarization (mAHP), which is critical for regulating neuronal firing patterns .
Pharmacological Effects
This compound exhibits several pharmacological effects that have been documented through various studies:
- Inhibition of Dopamine Release : In cultured dopaminergic neurons, this compound significantly represses dopamine release in a concentration-dependent manner, achieving maximal inhibition comparable to the D2 receptor agonist quinpirole .
- Behavioral Modulation : In vivo studies demonstrated that systemic administration of this compound attenuated hyperactivity and stereotypic behaviors induced by methylphenidate in mice, indicating its potential therapeutic effects in conditions characterized by dopaminergic dysregulation .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Study Aspect | Findings |
---|---|
Channel Modulation | Positive modulation of SK3 (EC50 = 5 µM), SK2 (EC50 = 13 µM) |
Dopaminergic Neuron Activity | Decreased spontaneous firing rate; prolonged mAHP |
Dopamine Release | Concentration-dependent inhibition; maximal effect similar to quinpirole |
Behavioral Impact | Reduced hyperactivity in mice after methylphenidate administration |
Case Studies
Several case studies have highlighted the implications of this compound in neuropharmacology:
- Dopamine Dysregulation in ADHD Models : Research involving ADHD animal models showed that this compound's modulation of dopaminergic signaling could provide insights into treating hyperactivity disorders.
- Neuroprotective Potential : this compound's ability to regulate neuronal excitability suggests potential applications in neuroprotective strategies against excitotoxicity associated with various neurodegenerative diseases.
特性
IUPAC Name |
N-cyclohexyl-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-11-10-15(18-14-7-5-4-6-8-14)19-16(17-11)21-13(3)9-12(2)20-21/h9-10,14H,4-8H2,1-3H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEMRPYUFJNFQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358676 | |
Record name | Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73029-73-9 | |
Record name | N-Cyclohexyl-N-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73029-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CyPPA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。